Methyl 2-(Methylthio)pyrimidine-5-carboxylate
Overview
Description
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a chemical compound with the empirical formula C7H8N2O2S . It is also known by the synonyms “2-(Methylthio)pyrimidine-5-carboxylic acid methyl ester” and "2-Methylsulfanylpyrimidine-5-carboxylic acid methyl ester" . The CAS Number for this compound is 38275-41-1 .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is 184.22 . The SMILES string representation of its structure isO=C(OC)C1=CN=C(SC)N=C1
. Physical And Chemical Properties Analysis
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is a powder with a melting point of 94-97 °C . It has an assay of 97% .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Neuroscience and Pharmacology .
Summary of the Application
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have shown promising results as potential neuroprotective and anti-neuroinflammatory agents .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
2. Synthesis of Pyrimidinopyridones
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of pyrimidinopyridones. These compounds are potential inhibitors of the FMS tyrosine kinase . FMS tyrosine kinase is a type of protein kinase that plays a key role in cellular processes such as growth, differentiation, and survival. Inhibitors of this kinase are being researched for their potential use in the treatment of diseases such as cancer .
3. Synthesis of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“Methyl 2-(Methylthio)pyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate . This compound can be used as a building block in the synthesis of various other organic compounds .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYRMEZGAWNWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458296 | |
Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
CAS RN |
38275-41-1 | |
Record name | Methyl 2-(Methylthio)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(methylthio)pyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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